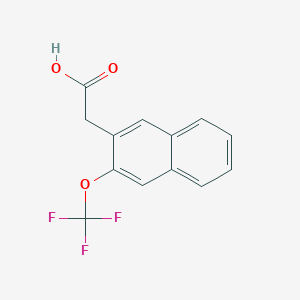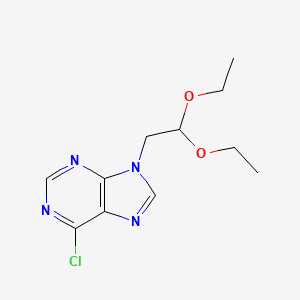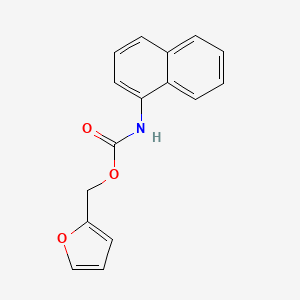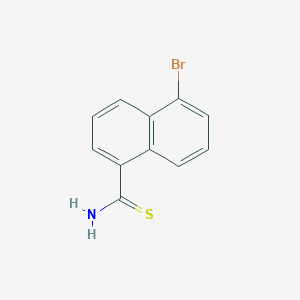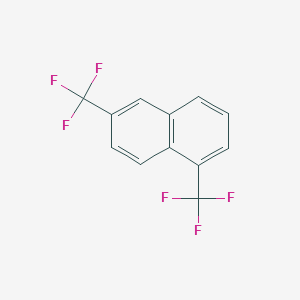
1,6-Bis(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Bis(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethyl groups into a naphthalene ring. One common method is the radical trifluoromethylation of naphthalene derivatives. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Bis(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,6-Bis(trifluoromethyl)naphthalene has several applications in scientific research:
Materials Science: It is used in the synthesis of novel fluorinated polymers with low dielectric constants, which are essential for advanced electronic devices.
Pharmaceuticals: The trifluoromethyl groups enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable building block in drug design.
Agrochemicals: The compound’s unique properties are leveraged in the development of new agrochemicals with improved efficacy and environmental stability.
Mécanisme D'action
The mechanism by which 1,6-Bis(trifluoromethyl)naphthalene exerts its effects is primarily through the electronic and steric influence of the trifluoromethyl groups. These groups can significantly alter the reactivity and interaction of the naphthalene ring with various molecular targets. The trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications .
Comparaison Avec Des Composés Similaires
- 1,4-Bis(trifluoromethyl)naphthalene
- 1,5-Bis(trifluoromethyl)naphthalene
- 2,6-Bis(trifluoromethyl)naphthalene
Comparison: 1,6-Bis(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl groups, which can lead to different electronic and steric effects compared to its isomers. This unique positioning can result in distinct reactivity and applications, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C12H6F6 |
|---|---|
Poids moléculaire |
264.17 g/mol |
Nom IUPAC |
1,6-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)8-4-5-9-7(6-8)2-1-3-10(9)12(16,17)18/h1-6H |
Clé InChI |
VBPMOMFXDNYVEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



